4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride
Description
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 2,6-dichlorophenylsulfanyl ethyl substituent. This compound’s structure includes a thioether linkage (-S-) connecting the dichlorophenyl group to the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C13H18Cl3NS |
|---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
4-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NS.ClH/c14-11-2-1-3-12(15)13(11)17-9-6-10-4-7-16-8-5-10;/h1-3,10,16H,4-9H2;1H |
InChI Key |
SDFUVNWRVQYCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Example Synthesis Steps
| Step | Reagents and Conditions |
|---|---|
| 1 | 2,6-Dichlorophenyl mercaptan, 2-(4-piperidinyl)ethyl bromide, NaOH or Et3N, EtOH or DCM |
| 2 | Parent compound, HCl, EtOH or DCM |
Analysis and Characterization
The synthesized compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The hydrochloride salt can be further characterized by its melting point and solubility in water.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Below is a detailed comparison of structurally related compounds based on the provided evidence:
Structural and Physicochemical Properties
Key Observations :
- Clonidine HCl’s imidazoline core confers distinct receptor-binding properties (e.g., α₂-adrenergic agonism) compared to piperidine-based analogs .
Toxicological Profiles
Key Observations :
- 4-(Diphenylmethoxy)piperidine HCl shows acute toxicity but lacks chronic or environmental data, suggesting incomplete hazard profiling .
- Clonidine HCl’s regulatory classification as hazardous highlights stricter handling requirements compared to piperidine analogs .
Key Observations :
- 4-(Diphenylmethoxy)piperidine HCl’s inclusion in the IECSC suggests prior regulatory review in China, whereas Clonidine HCl adheres to stricter U.S. OSHA standards .
Biological Activity
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.
- Molecular Formula : C13H18Cl3NS
- Molecular Weight : 326.7 g/mol
- CAS Number : 1864014-81-2
Synthesis and Structure
The synthesis of this compound involves the reaction of piperidine derivatives with 2,6-dichlorophenyl sulfides. The compound's structure features a piperidine ring substituted with a sulfanyl ethyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the piperidine nucleus can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the dichlorophenyl group enhances the compound's interaction with microbial targets.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies suggest that derivatives of piperidine can serve as potential treatments for conditions like Alzheimer's disease due to their AChE inhibitory activity .
Anticancer Potential
The anticancer properties of piperidine derivatives are well-documented. Compounds similar to this compound have shown activity against various cancer cell lines. For example, derivatives with similar structures have been tested for cytotoxic effects and demonstrated significant inhibition of cell proliferation in vitro .
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antibacterial efficacy of synthesized piperidine derivatives.
- Method : Disc diffusion method against Salmonella Typhi and Pseudomonas aeruginosa.
- Results : Compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting potential as antibacterial agents.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effect on AChE.
- Method : Spectrophotometric assay measuring enzyme activity before and after treatment with the compound.
- Results : Significant reduction in enzyme activity was observed, indicating potential for Alzheimer's treatment.
-
Anticancer Activity Study :
- Objective : To investigate cytotoxic effects on cancer cell lines.
- Method : MTT assay conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : The compound showed IC50 values in the micromolar range, demonstrating promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
